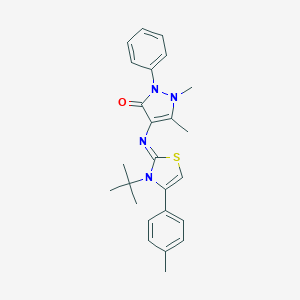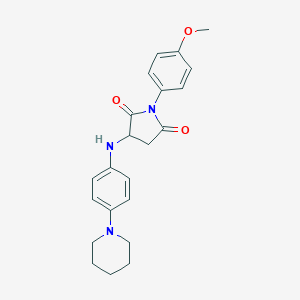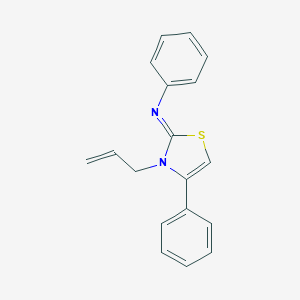![molecular formula C29H22N2O6 B379808 4-Methoxy-N-{7-[(4-Methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamid CAS No. 315239-77-1](/img/structure/B379808.png)
4-Methoxy-N-{7-[(4-Methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Xanthene derivative, 4-methoxybenzoic acid
Conditions: Coupling agents (e.g., EDC, DCC), base (e.g., triethylamine)
Product: Methoxybenzoyl-xanthene derivative
Formation of Benzamide Group
Reactants: Methoxybenzoyl-xanthene derivative, 4-methoxybenzoyl chloride, ammonia or amine
Conditions: Solvent (e.g., dichloromethane), base (e.g., pyridine)
Product: 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its xanthene core.
Biology: Employed in biological imaging to study cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide typically involves multiple steps, starting with the preparation of the xanthene core One common method includes the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene structure
-
Formation of Xanthene Core
Reactants: Phthalic anhydride, resorcinol
Conditions: Acidic medium (e.g., sulfuric acid), heat
Product: Xanthene derivative
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Eigenschaften
IUPAC Name |
4-methoxy-N-[7-[(4-methoxybenzoyl)amino]-9-oxoxanthen-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-35-21-9-3-17(4-10-21)28(33)30-19-7-13-25-23(15-19)27(32)24-16-20(8-14-26(24)37-25)31-29(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,30,33)(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMRKPWLMRMDPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)NC(=O)C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B379725.png)
![4-[3-tert-Butyl-4-(4-methoxy-phenyl)-3H-thiazol-(2Z)-ylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-p yrazol-3-one](/img/structure/B379726.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B379728.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B379729.png)

![2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379731.png)
![3-(2-furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B379733.png)

![3-[(3-allyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]phenol](/img/structure/B379742.png)
![N-{4-[(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-1-yl)amino]phenyl}acetamide](/img/structure/B379744.png)
![6-[(2,5-dichlorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379746.png)
![N-[(1Z)-1-(4-methoxyphenyl)ethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B379748.png)

